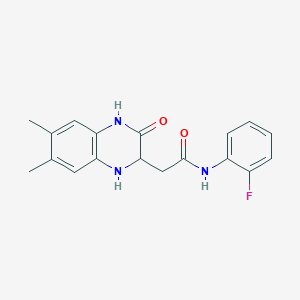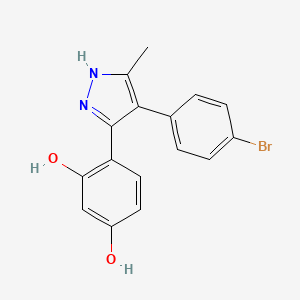
4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a benzene-1,3-diol group, also known as resorcinol, which is a benzene ring with two hydroxyl groups at positions 1 and 3. It also contains a 1H-pyrazol-3-yl group, which is a five-membered ring containing two nitrogen atoms, and a bromophenyl group, which is a benzene ring with a bromine atom attached. The presence of these functional groups could give this compound various chemical properties and potential reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole ring, followed by its functionalization with the bromophenyl and resorcinol groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyrazole), a bromine atom, and hydroxyl groups. These features could influence its physical and chemical properties, such as solubility, reactivity, and potential for hydrogen bonding.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the bromine atom could be replaced in a nucleophilic aromatic substitution reaction, or the hydroxyl groups could be involved in acid-base reactions. The pyrazole ring could also participate in reactions specific to heterocycles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the hydroxyl groups could enhance its water solubility, while the bromine atom could increase its molecular weight and potentially its lipophilicity.科学的研究の応用
Synthesis and Characterization
- The compound 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, related to the query compound, was synthesized using an Ullman coupling reaction. This process involved the use of N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]amine, showcasing the compound's utility in complex organic synthesis (Veettil & Haridas, 2009).
Antitumor Applications
- New bis-pyrazolyl-thiazoles incorporating the thiophene moiety, structurally similar to the query compound, were synthesized and showed promising antitumor activities against hepatocellular carcinoma (HepG2) cell lines. This indicates the potential of related compounds in the development of anticancer therapies (Gomha, Edrees, & Altalbawy, 2016).
Spectroscopic and Computational Studies
- Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) were conducted on a similar compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. This research demonstrated the compound's suitability for detailed structural and electronic analyses, which are crucial in the development of new materials and drugs (Govindasamy & Gunasekaran, 2015).
Biomedical Applications
- A study focusing on 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, a compound structurally related to the query, highlighted its potential in various biomedical applications. This includes the regulation of inflammatory diseases, illustrating the compound's relevance in medical research and drug development (Ryzhkova, Ryzhkov, & Elinson, 2020).
Molecular Structure Analysis
- The molecule 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, sharing structural similarities with the query compound, was analyzed for its molecular structure. This kind of research is vital for understanding the properties and potential applications of such compounds in various scientific fields (Fun, Suwunwong, & Chantrapromma, 2011).
Safety And Hazards
The safety and hazards of this compound would need to be determined through specific testing. As a general rule, handling of chemical substances should always be done with appropriate safety precautions.
将来の方向性
Future studies could explore the synthesis, reactivity, and potential applications of this compound. If it’s intended to be a drug, it would need to undergo extensive testing to evaluate its efficacy, safety, and pharmacokinetics.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
特性
IUPAC Name |
4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMQSYGTMQDQRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

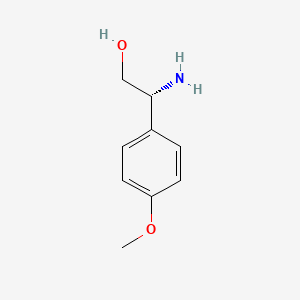
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)
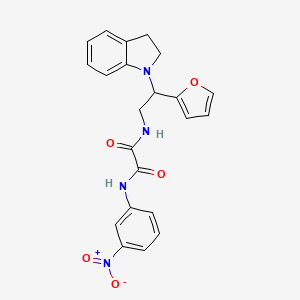
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)
![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
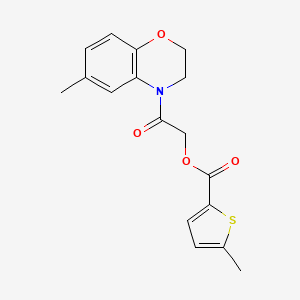
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)
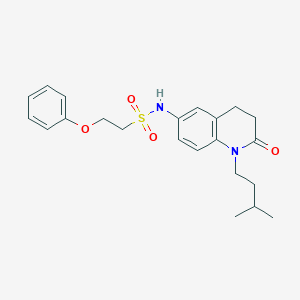
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)
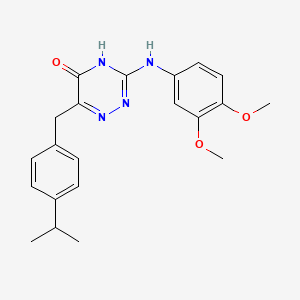
![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)
